9-Decennitril

Übersicht

Beschreibung

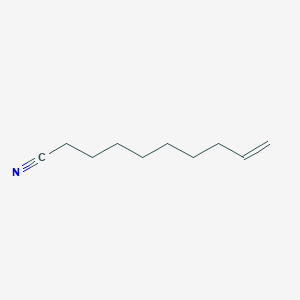

9-Decenenitrile is an organic compound with the molecular formula C10H17N. It is a nitrile, characterized by the presence of a carbon-nitrogen triple bond.

Synthetic Routes and Reaction Conditions:

From Halogenoalkanes: 9-Decenenitrile can be synthesized by heating a halogenoalkane, such as 9-bromodecane, with sodium or potassium cyanide in ethanol.

From Amides: Another method involves dehydrating amides using phosphorus (V) oxide.

From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be dehydrated to form nitriles.

Industrial Production Methods:

- Industrially, 9-Decenenitrile can be produced through the hydrocyanation of 1-decene. This process involves the addition of hydrogen cyanide to the double bond of 1-decene, forming the nitrile .

Types of Reactions:

Oxidation: 9-Decenenitrile can undergo oxidation reactions to form various oxidized products.

Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.

Substitution: Sodium or potassium cyanide in ethanol is used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized nitriles and carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

9-Decenenitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the production of other chemicals.

Medicine: Research is ongoing to explore its potential as an antimicrobial and antitumor agent.

Industry: It is used in the manufacture of polymers, resins, and other industrial products.

Wirkmechanismus

The mechanism of action of 9-Decenenitrile involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can also participate in various chemical reactions, leading to the formation of reactive intermediates that can exert biological effects .

Vergleich Mit ähnlichen Verbindungen

10-Undecenenitrile: Similar in structure but with an additional carbon atom.

1-Decanenitrile: Lacks the double bond present in 9-Decenenitrile.

Acrylonitrile: A simpler nitrile with a shorter carbon chain and a double bond.

Uniqueness:

Biologische Aktivität

9-Decenenitrile, with the chemical formula , is a linear aliphatic nitrile characterized by a double bond at the ninth carbon atom. This compound is primarily recognized for its potential biological activities, particularly in antimicrobial applications and as a biological nitrification inhibitor (BNI). This article explores the biological activity of 9-Decenenitrile, including its mechanisms of action, related compounds, and case studies that highlight its significance in various fields.

Chemical Structure and Properties

9-Decenenitrile is a colorless liquid with a distinctive odor. Its structure includes a long hydrocarbon chain terminated by a nitrile group (-C≡N), which imparts unique chemical properties and reactivity. The presence of the double bond at the ninth position contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 165.25 g/mol |

| Boiling Point | 196 °C |

| Density | 0.82 g/cm³ |

| Appearance | Colorless liquid |

Biological Nitrification Inhibition

9-Decenenitrile has been identified as a potential biological nitrification inhibitor (BNI) . Nitrification is a crucial process in the nitrogen cycle, and its inhibition can enhance nitrogen use efficiency in agriculture. The exact mechanism by which 9-Decenenitrile inhibits nitrification is not fully understood; however, it is hypothesized to disrupt the activity of enzymes involved in this process. This property could be beneficial for reducing nitrogen losses from fertilizers and improving soil health.

The mechanisms through which 9-Decenenitrile exerts its biological effects may involve:

- Hydrophobic Interactions : The long carbon chain allows for interactions with lipid membranes, potentially altering membrane integrity and function.

- Enzyme Interaction : The nitrile group may participate in non-covalent interactions with proteins and enzymes, influencing their activity.

- Disruption of Microbial Membranes : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis and death.

Study on Antimicrobial Activity

A study investigated the antimicrobial effects of various nitriles, including 9-Decenenitrile, against common pathogens. Results indicated that compounds with longer hydrocarbon chains exhibited enhanced antimicrobial activity due to increased membrane disruption capabilities. Although specific data for 9-Decenenitrile was not detailed, the trend suggests potential efficacy against bacteria and fungi.

Application as a Nitrification Inhibitor

In agricultural research, field trials demonstrated that the application of nitrification inhibitors resulted in improved nitrogen retention in soils. While direct studies focusing solely on 9-Decenenitrile are sparse, similar compounds have shown effectiveness in reducing nitrogen leaching and enhancing crop yields .

Comparison with Related Compounds

To understand the uniqueness of 9-Decenenitrile's biological activity, it is essential to compare it with related compounds:

| Compound | Formula | Key Features |

|---|---|---|

| 8-Octenenitrile | One carbon shorter; lacks double bond at ninth position. | |

| 10-Decanenitrile | One carbon longer; fully saturated without double bond. | |

| 1-Nonyl cyanide | Saturated chain; primarily used as solvent or intermediate. | |

| 9-Chloro-9-decenenitrile | Contains chlorine; exhibits different reactivity due to halogen presence. |

The structural features of these compounds significantly influence their biological activities, suggesting that modifications can lead to variations in efficacy.

Eigenschaften

IUPAC Name |

dec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-2-3-4-5-6-7-8-9-10-11/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFSMWILPDXXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10563196 | |

| Record name | Dec-9-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61549-49-3 | |

| Record name | Dec-9-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10563196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.